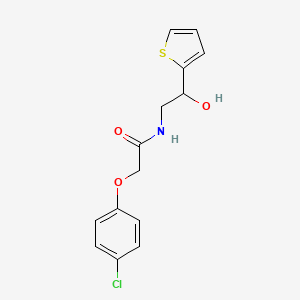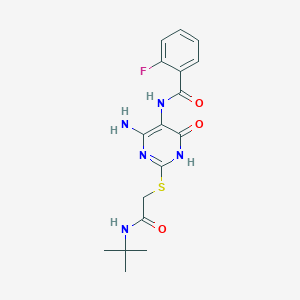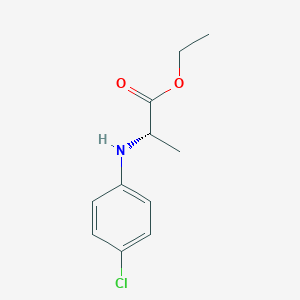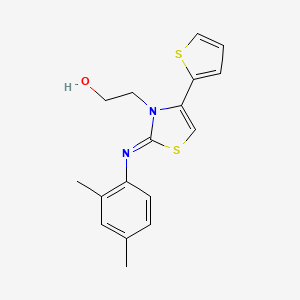
(6-bromo-2-methyl-2H-indazol-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (6-bromo-2-methyl-2H-indazol-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a complex organic molecule. It contains several functional groups, including an indazole ring, a triazole ring, and an azetidine ring . The molecular weight of the compound is 211.06 .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings. The indazole ring is a bicyclic compound consisting of two nitrogen atoms and a benzene ring . The triazole ring contains three nitrogen atoms and two carbon atoms . The azetidine ring is a four-membered cyclic amine .Wissenschaftliche Forschungsanwendungen
Synthesis and Antioxidant Properties
Synthesis Techniques : The synthesis of related bromophenols, which are structurally similar to the compound , has been explored. For example, bromination and demethylation reactions are used in the synthesis of certain bromophenols, yielding products with effective antioxidant power (Balaydın et al., 2010).
Antioxidant Properties : These synthesized compounds, such as bromophenols, have been found to exhibit significant antioxidant activities. They are compared with synthetic standard antioxidants and show promising results, suggesting potential for scientific applications in fields where antioxidants are crucial (Çetinkaya et al., 2012).
Antibacterial and Antimicrobial Activities
Antibacterial Efficacy : Some derivatives of similar compounds show significant inhibition against human pathogenic bacteria. These findings highlight their potential as precursors for developing new antibacterial agents (Nagaraj et al., 2018).
Antimicrobial Properties : Novel benzofuran based 1,2,3-triazoles, which are structurally related to the compound , have been synthesized and demonstrated high antimicrobial activity. This suggests potential applications in antimicrobial drug development (Sunitha et al., 2017).
Carbonic Anhydrase Inhibition and Anticancer Potential
Carbonic Anhydrase Inhibition : Bromophenol derivatives, akin to the compound of interest, have been tested for their inhibitory effects on human carbonic anhydrase. Some of these compounds exhibit strong inhibitory activity, suggesting a potential role in treating conditions like glaucoma or epilepsy (Akbaba et al., 2013).
Anticoronavirus and Antitumoral Activity : Certain triazole derivatives show in vitro anticoronavirus and antitumoral activity. This highlights the potential of similar compounds in therapeutic applications against viral infections and cancer (Jilloju et al., 2021).
Miscellaneous Applications
Catalytic Asymmetric Addition : The compound N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, structurally related to the compound , has been evaluated for catalytic asymmetric addition to aldehydes, demonstrating potential as a catalyst in organic synthesis (Wang et al., 2008).
Synthesis of β-Lactamase Inhibitors : A related compound has been synthesized as a potent broad-spectrum β-lactamase inhibitor, which could enhance the efficacy of penicillins and cephalosporins against β-lactamase-producing bacteria (Osborne et al., 1994).
Safety and Hazards
Wirkmechanismus
Target of Action
The compound contains an indazole ring, which is a type of heterocyclic compound. Indazole-containing compounds have a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Biochemical Pathways
Indazole derivatives can affect a variety of biochemical pathways depending on their specific structures and targets .
Pharmacokinetics
Many heterocyclic compounds, including indazoles, are often well-absorbed and distributed in the body due to their chemical properties .
Result of Action
Indazole derivatives can have a variety of effects depending on their specific structures and targets .
Eigenschaften
IUPAC Name |
(6-bromo-2-methylindazol-3-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN6O/c1-25-19(16-8-7-14(21)9-17(16)23-25)20(28)26-10-15(11-26)27-12-18(22-24-27)13-5-3-2-4-6-13/h2-9,12,15H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZDELPCKRBVGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)Br)C(=O)N3CC(C3)N4C=C(N=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Hydroxy-5-(4-nitrophenyl)-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2718359.png)
![4-ethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2718361.png)
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2718362.png)
![5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2718363.png)





![2,7-Di(tert-butyloxycarbonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B2718373.png)
![2-(7-allyl-3,4,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2718374.png)
![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B2718379.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B2718380.png)
